4-(2,3-Dimethyl-1H-indol-1-yl)butanamide
Description
4-(2,3-Dimethyl-1H-indol-1-yl)butanamide is a synthetic indole derivative characterized by a substituted indole core with methyl groups at the 2- and 3-positions and a butanamide side chain at the 1-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors. The presence of dimethyl groups on the indole ring may influence steric and electronic properties, while the butanamide moiety could enhance solubility or metabolic stability compared to ester-containing analogs .
Properties
CAS No. |
61921-88-8 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(2,3-dimethylindol-1-yl)butanamide |
InChI |
InChI=1S/C14H18N2O/c1-10-11(2)16(9-5-8-14(15)17)13-7-4-3-6-12(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,15,17) |
InChI Key |
PJVCUVMHZSXJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2,3-Dimethyl-1H-indol-1-yl)butanamide typically involves the following steps:
Formation of Butanamide Side Chain: The 2,3-dimethylindole is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanamide side chain.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
4-(2,3-Dimethyl-1H-indol-1-yl)butanamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
4-(2,3-Dimethyl-1H-indol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethyl-1H-indol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to various receptors, including those involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Key Compounds for Comparison
Analysis
Ester vs. Amide Functional Groups The butanamide group in the target compound contrasts with the ester group in "[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate" . The ester analogs in demonstrated antioxidant properties, suggesting that the target compound’s amide group could be modified to explore similar activities .
Comparison with Dimethylaminoethyl Derivatives describes indoles with dimethylaminoethyl side chains, which are bulkier and more polar than the butanamide group. These substituents may enhance solubility in aqueous media but could also limit blood-brain barrier penetration .
Hypothetical Pharmacological Implications
While direct activity data for 4-(2,3-Dimethyl-1H-indol-1-yl)butanamide are unavailable, structural parallels suggest:
- Antioxidant Potential: Indole derivatives with electron-donating groups (e.g., hydroxyimino in ) show radical-scavenging activity. The dimethyl groups in the target compound may alter redox properties .
- Receptor Targeting: The indole core is common in serotonin receptor ligands. The butanamide chain could mimic endogenous amides (e.g., fatty acid amides), hinting at neuromodulatory roles.
Notes
- Limitations : The analysis relies on indirect structural comparisons due to scarce direct data.
- Methodological Consistency : SHELX-based crystallography () ensures structural accuracy but requires high-quality crystals .
- Synthetic Feasibility : Routes from and may require adaptation for the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
